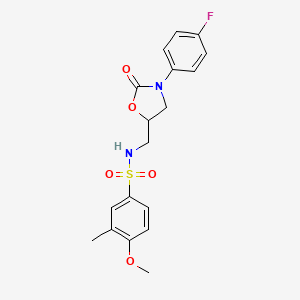
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is a functional group characterized by the connection of two carbon atoms via a sulfur atom and an oxygen atom (R-S(=O)-R’). Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazolidinone ring, a fluorophenyl group, and a methoxy-methylbenzenesulfonamide group . These groups could potentially influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and methoxy-methylbenzenesulfonamide groups could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Applications De Recherche Scientifique
- The compound’s structure suggests potential antibacterial properties. Researchers can explore its effectiveness against specific bacterial strains, such as Staphylococcus aureus and Chromobacterium violaceum. Investigating its mode of action and minimum inhibitory concentration (MIC) could lead to novel antibiotics or drug candidates .
- Given its chemical features, this compound might find applications in anti-corrosion coatings. Researchers could study its ability to protect metals (e.g., carbon steel) from corrosion in acidic environments. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy can assess its effectiveness .
- The amidoxime moiety within the compound could be explored for antileishmanial activity. Researchers may investigate its potential against Leishmania parasites, which cause leishmaniasis. In vitro studies can evaluate its efficacy and safety .
Antibacterial Activity
Anti-Corrosion Coatings
Antileishmanial Agents
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-12-9-16(7-8-17(12)25-2)27(23,24)20-10-15-11-21(18(22)26-15)14-5-3-13(19)4-6-14/h3-9,15,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLNAVWERGKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

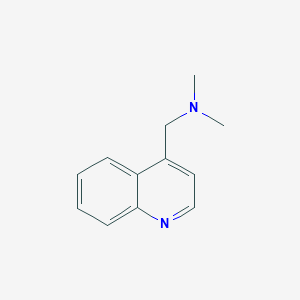
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)

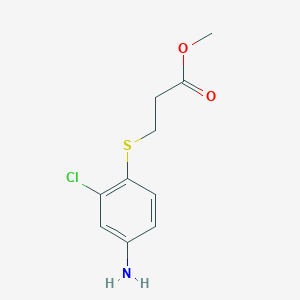
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
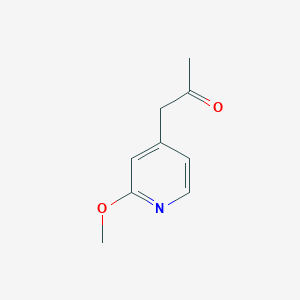
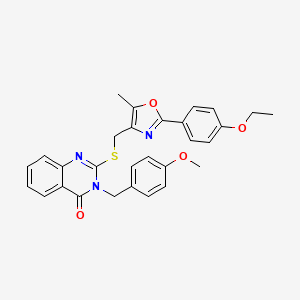
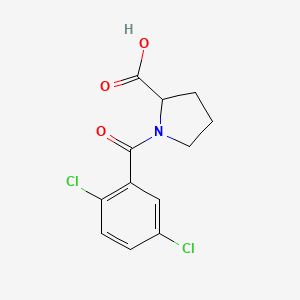

![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)
![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)
![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)